Increased Lipophilicity (XLogP3‑AA 1.2 vs 0.8) Versus Thiophen-3-ylmethyl Analog
The target compound exhibits a computed XLogP3-AA of 1.2, compared to 0.8 for the thiophen-3-ylmethyl analog (2-amino-N-isopropyl-N-thiophen-3-ylmethyl-acetamide, CAS 1353956-43-0) [1]. This ΔXLogP of +0.4 indicates meaningfully higher lipophilicity, which can enhance passive membrane diffusion and tissue distribution [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.2 |
| Comparator Or Baseline | 2-Amino-N-isopropyl-N-thiophen-3-ylmethyl-acetamide (XLogP3-AA 0.8) |
| Quantified Difference | +0.4 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
Higher lipophilicity can improve passive cellular permeability and oral absorption, making the compound a more suitable starting point for intracellular-targeted programs.
- [1] PubChem CID 66569001. 2-Amino-N-isopropyl-N-thiophen-3-ylmethyl-acetamide. National Center for Biotechnology Information. View Source
- [2] PubChem CID 66569005. 2-Amino-N-isopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide. National Center for Biotechnology Information. View Source
